molecular formula C14H17NO2S B2839679 2,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)furan-3-carboxamide CAS No. 1210132-48-1

2,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)furan-3-carboxamide

Cat. No. B2839679
CAS RN: 1210132-48-1
M. Wt: 263.36
InChI Key: MMVYJNAGCGVAPO-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .


Chemical Reactions Analysis

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .

Scientific Research Applications

Biomass Conversion and Sustainable Materials

Furan derivatives, including those related to the specified compound, are explored for their role in converting plant biomass into valuable chemicals that could serve as alternatives to non-renewable resources. These derivatives are part of research into sustainable access to new generations of polymers, functional materials, and fuels. The versatility of furan derivatives highlights their potential in the synthesis of monomers, polymers, porous carbon materials, solvents, and even engine fuels, underscoring the broad applicability of such compounds in sustainable chemistry and material science (Chernyshev, Kravchenko, & Ananikov, 2017).

Drug Design and Medicinal Chemistry

The significance of furan and thiophene rings in medicinal chemistry is highlighted through their inclusion in bioactive molecules, including nucleobases and nucleosides. These heterocyclic components are key in the development of drugs with antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The structural modification of lead compounds to optimize their activity and selectivity demonstrates the potential of furan and thiophene derivatives in creating novel therapeutic agents (Ostrowski, 2022).

Biofuels

The exploration of furan-based compounds like 2,5-dimethylfuran (DMF) as biofuels for spark ignition engines presents a promising avenue for renewable energy sources. Research into DMF's synthesis from biomass, along with its combustion, performance, and emission characteristics, indicates its potential as a sustainable alternative to traditional fossil fuels. The studies focus on optimizing the production process and assessing the applicability of DMF in real-world engine technologies (Hoang, Nižetić, & Ölçer, 2021).

Heterocyclic Decomposition and Surface Chemistry

Research on the decomposition mechanisms of heterocycles like thiophene and furan on palladium surfaces contributes to understanding their interaction with catalysts. This knowledge is vital for applications in desulfurization, deoxygenation, and denitrogenation processes, relevant for environmental and industrial chemistry. The distinct behavior of these heterocycles upon interaction with catalytic surfaces informs the design of more efficient catalytic processes and materials (Caldwell & Land, 1997).

Future Directions

Thiophene-based compounds continue to be a topic of interest in medicinal chemistry research . They offer a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .

properties

IUPAC Name

2,5-dimethyl-N-(1-thiophen-2-ylpropan-2-yl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-9(7-12-5-4-6-18-12)15-14(16)13-8-10(2)17-11(13)3/h4-6,8-9H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVYJNAGCGVAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC(C)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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